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molecular formula C8H4Br2O2 B8613825 4,5-dibromo-3H-2-benzofuran-1-one

4,5-dibromo-3H-2-benzofuran-1-one

Cat. No. B8613825
M. Wt: 291.92 g/mol
InChI Key: VCRYFVSXHZHWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

To a flask charged with 4,5-dibromo-2-benzofuran-1(3H)-one (170 mg, 0.59 mmol) and a stir bar was added allyl tri-n-butyltin (0.18 mL, 0.59 mmol), palladium tetrakis (68 mg, 0.059 mmol), lithium chloride (50 mg, 1.2 mmol), and toluene (5 mL). The mixture was sealed with a condensor, purged three times with nitrogen, and heated to reflux for 16 hours. The reaction was diluted with EtOAc (50 mL), adsorbed onto silica gel, and purified by silica gel flash chromatography to afford 5-allyl-4-bromo-2-benzofuran-1(3H)-one. LC-MS (IE, m/z): 253 [M+1]+;
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
68 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[CH2:9][O:8][C:7](=[O:11])[C:6]=2[CH:5]=[CH:4][C:3]=1Br.[CH2:13]([Sn](CCCC)(CCCC)CCCC)[CH:14]=[CH2:15].[Cl-].[Li+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[CH2:15]([C:3]1[CH:4]=[CH:5][C:6]2[C:7](=[O:11])[O:8][CH2:9][C:10]=2[C:2]=1[Br:1])[CH:14]=[CH2:13] |f:2.3,^1:34,36,55,74|

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
BrC1=C(C=CC=2C(OCC21)=O)Br
Step Two
Name
Quantity
0.18 mL
Type
reactant
Smiles
C(C=C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
50 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
68 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sealed with a condensor
CUSTOM
Type
CUSTOM
Details
purged three times with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
The reaction was diluted with EtOAc (50 mL)
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(C2=C(C(OC2)=O)C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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